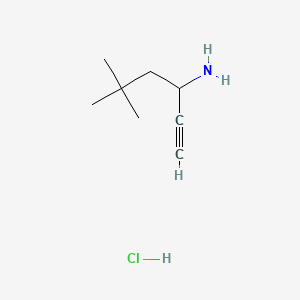
5,5-Dimethylhex-1-yn-3-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5-Dimethylhex-1-yn-3-amine hydrochloride is a chemical compound with the molecular formula C8H15N.ClH and a molecular weight of 161.67 g/mol . It is known for its unique structure, which includes a terminal alkyne group and a tertiary amine. This compound is often used in various chemical and pharmaceutical research applications due to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethylhex-1-yn-3-amine hydrochloride typically involves the alkylation of a suitable amine precursor with a haloalkyne. One common method is the nucleophilic substitution reaction where a haloalkyne reacts with a primary or secondary amine under basic conditions . The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Purification of the final product is typically achieved through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
5,5-Dimethylhex-1-yn-3-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The terminal alkyne group can be oxidized to form corresponding carbonyl compounds.
Reduction: The alkyne can be reduced to an alkene or alkane using hydrogenation reactions.
Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are employed in hydrogenation reactions.
Substitution: Alkyl halides or acyl chlorides are typical electrophiles used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of N-alkylated or N-acylated amines.
Scientific Research Applications
5,5-Dimethylhex-1-yn-3-amine hydrochloride is utilized in various scientific research fields:
Chemistry: It serves as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: The compound is investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: It is employed in the synthesis of specialty chemicals and advanced materials
Mechanism of Action
The mechanism of action of 5,5-Dimethylhex-1-yn-3-amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The alkyne group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or modulation of receptor activity. The amine group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
3-(aminomethyl)-5,5-dimethylhex-1-yne hydrochloride: Similar structure with an additional aminomethyl group.
1,5-Dimethylhexylamine: Shares the dimethylhexyl backbone but lacks the alkyne group.
Uniqueness
5,5-Dimethylhex-1-yn-3-amine hydrochloride is unique due to its combination of a terminal alkyne and a tertiary amine, which imparts distinct reactivity and selectivity in chemical reactions. This makes it a valuable compound for specialized applications in research and industry .
Properties
Molecular Formula |
C8H16ClN |
|---|---|
Molecular Weight |
161.67 g/mol |
IUPAC Name |
5,5-dimethylhex-1-yn-3-amine;hydrochloride |
InChI |
InChI=1S/C8H15N.ClH/c1-5-7(9)6-8(2,3)4;/h1,7H,6,9H2,2-4H3;1H |
InChI Key |
RPCREIUIRNDUOR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC(C#C)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-chloro-N-[3-(4-chlorophenyl)-1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl]pyridine-3-carboxamide](/img/structure/B13475443.png)
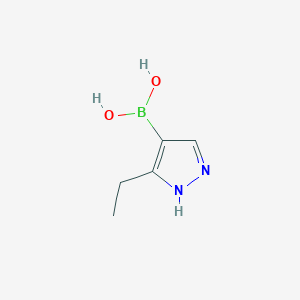
methyl}piperidine-1-carboxylate](/img/structure/B13475451.png)
![1-[4-(1,1,2,2-Tetrafluoroethoxy)phenyl]methanaminehydrochloride](/img/structure/B13475456.png)
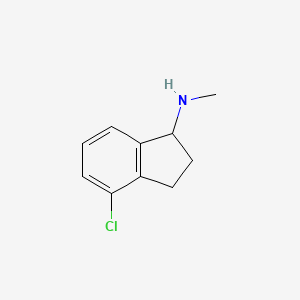
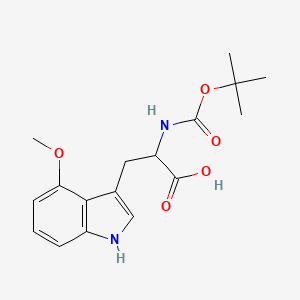
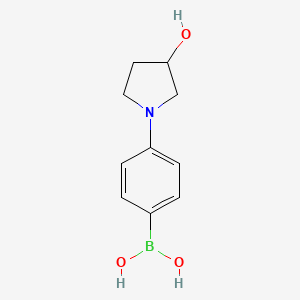
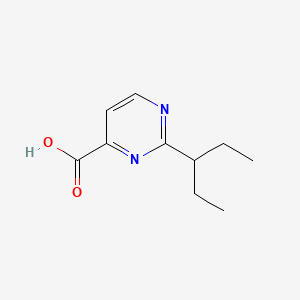
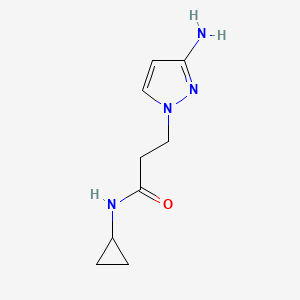
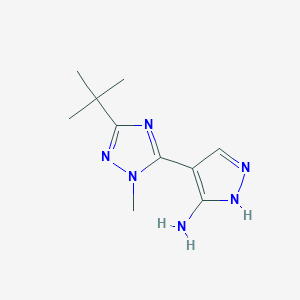
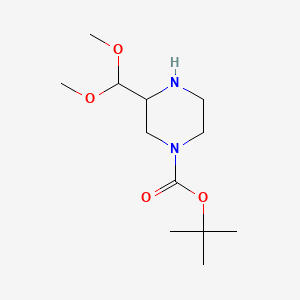
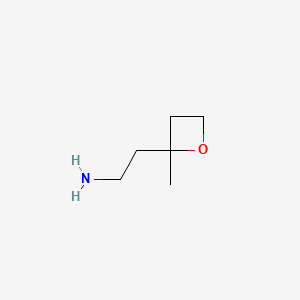
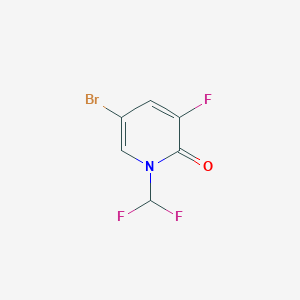
![N-(1-{5-[(propan-2-yloxy)methyl]-1,3,4-thiadiazol-2-yl}ethyl)prop-2-enamide](/img/structure/B13475524.png)
